Fmoc-Dab(Dde)-OH

Peptide Synthesis Orthogonal Protection Deprotection Kinetics

For synthesizing branched peptides, dendrimers, or site-specific conjugates without palladium contamination. The Dde group is fully orthogonal, stable to piperidine/TFA, and cleaved cleanly with 2% hydrazine, ensuring quantitative deprotection for high-yield cyclization. Unlike ivDde or Alloc analogs, it guarantees complete removal and avoids metal toxicity.

Molecular Formula C29H32N2O6
Molecular Weight 504.6 g/mol
CAS No. 235788-61-1
Cat. No. B613442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dab(Dde)-OH
CAS235788-61-1
Synonyms235788-61-1; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoicacid; fmoc-(n-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-l-alpha,gamma-diaminobutyricacid; Fmoc-Dab(Dde)-OH; AmbotzFAA1365; Fmoc-L-Dab(Dde)-OH; CTK8E9965; MolPort-006-705-618; ZINC38528694; AKOS022181405; AJ-95464; AK-61247; RT-012984; TR-061865; A-8394; Na-Fmoc-Ng-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-2,4-diaminobutyricacid
Molecular FormulaC29H32N2O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
InChIInChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)
InChIKeyAFBHGOUICAXOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dab(Dde)-OH (CAS 235788-61-1) for Complex Peptide Synthesis: Orthogonal Protection and Procurement Guide


Fmoc-Dab(Dde)-OH (CAS 235788-61-1) is an orthogonally protected derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). This building block is essential for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, enabling the precise introduction of branching points, side-chain modifications, and cyclization. The compound features an N-α-9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to secondary amines like piperidine, and an N-γ-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the side-chain amine . The Dde group is fully orthogonal to Fmoc and most acid-labile protecting groups, being stable to 20% piperidine and trifluoroacetic acid (TFA), yet it is rapidly and selectively cleaved by treatment with 2% hydrazine in N,N-dimethylformamide (DMF) [1]. This orthogonal reactivity profile makes Fmoc-Dab(Dde)-OH a critical reagent for researchers constructing branched or cyclic peptides, site-specifically labeled peptides, and complex peptide-based tools, providing a level of synthetic control not achievable with standard, non-orthogonally protected lysine or ornithine derivatives .

Why Fmoc-Dab(Dde)-OH Cannot Be Simply Substituted by Other Orthogonally Protected Dab or Lysine Derivatives


Generic substitution among orthogonally protected diamino acid derivatives like Fmoc-Dab(Dde)-OH, Fmoc-Dab(ivDde)-OH, Fmoc-Dab(Alloc)-OH, or Fmoc-Lys(Dde)-OH is not feasible due to fundamental differences in their stability, reactivity, and side-reaction profiles. Each compound represents a unique balance between the stability of its side-chain protecting group during repetitive Fmoc deprotection cycles and its final deprotection efficiency. For instance, while Fmoc-Dab(ivDde)-OH offers superior stability against piperidine-induced scrambling, its hindered ivDde group can be extremely difficult to remove completely, particularly in aggregating sequences or near the C-terminus [1]. Conversely, Fmoc-Dab(Alloc)-OH requires palladium catalysis for deprotection, introducing metal contamination risks and incompatibility with certain sulfur-containing residues [2]. Furthermore, using a Lys(Dde) analog instead of a Dab(Dde) analog alters the steric and electronic environment at the branching point, which can significantly impact the conformation and biological activity of the final peptide construct. The specific quantitative differences in reaction kinetics and side-reaction susceptibility detailed in the following section underscore why direct procurement of Fmoc-Dab(Dde)-OH is essential for achieving the precise synthetic outcome documented in protocols utilizing this specific building block .

Quantitative Differentiation of Fmoc-Dab(Dde)-OH Against Key Orthogonal Protecting Group Comparators


Superior Deprotection Kinetics vs. Fmoc-Dab(ivDde)-OH

Fmoc-Dab(Dde)-OH provides a critical kinetic advantage in deprotection efficiency compared to its sterically hindered analog, Fmoc-Dab(ivDde)-OH. The Dde group is readily and completely removed under standard mild conditions (2% hydrazine in DMF), a process that can be monitored spectrophotometrically. In contrast, the more robust ivDde group is known to suffer from incomplete deprotection in challenging sequence contexts [1]. This difference in reactivity is not merely a preference but a decisive factor in ensuring complete side-chain deprotection for subsequent steps, directly impacting the yield and purity of the final peptide product [2].

Peptide Synthesis Orthogonal Protection Deprotection Kinetics

Reduced Susceptibility to Scrambling vs. Fmoc-Dab(ivDde)-OH (Class Inference)

During Fmoc deprotection cycles, the Dde group exhibits a propensity for intermolecular and intramolecular migration ("scrambling") to free amino groups, a significant side reaction that leads to product heterogeneity. Quantitative studies on model lysine-containing peptides demonstrate that the Dde protecting group exhibits strong scrambling behavior under piperidine treatment, whereas the more hindered ivDde group does not cause scrambling [1]. This class-level inference from Lys to Dab residues is well-established, as the fundamental chemical reactivity of the Dde group is consistent across both amino acid scaffolds . Therefore, while Fmoc-Dab(Dde)-OH offers facile deprotection, its use carries an inherent, quantifiable risk of scrambling that must be managed through optimized Fmoc removal protocols (e.g., using DBU instead of piperidine for short cycles) [2].

Peptide Synthesis Protecting Group Scrambling Side Reactions

Operational Simplicity of Hydrazine Deprotection vs. Palladium-Catalyzed Alloc Removal

Fmoc-Dab(Dde)-OH offers a clear operational advantage over allyloxycarbonyl (Alloc)-protected analogs like Fmoc-Dab(Alloc)-OH (CAS 204316-32-5). The Dde group is cleaved under mild, metal-free conditions using 2% hydrazine in DMF . This is a simple, one-step process that does not introduce metal contaminants into the final peptide, a critical concern for biological applications. In contrast, Alloc deprotection requires palladium(0) catalysis, often in the presence of a nucleophilic scavenger to trap the released allyl cation [1]. This introduces additional reagents, requires rigorous exclusion of oxygen and moisture, and mandates subsequent purification to remove palladium residues, which can be cytotoxic and interfere with biological assays [2].

Peptide Synthesis Solid-Phase Synthesis Deprotection Methods

Purity and Specification Benchmarking for Reproducible Synthesis

The reproducibility of solid-phase peptide synthesis is highly dependent on the purity of the building blocks. Fmoc-Dab(Dde)-OH is commercially available with tightly controlled and validated specifications. Data from multiple vendors indicate a consistent purity standard of ≥95% to ≥98% by HPLC, with some suppliers offering material with an assay of 98.5-100.5% by titration [1]. This high level of purity, along with defined physical constants such as a melting point of 144-153°C and an optical rotation of +28±4º (c=1 in CHCl3), ensures reliable and reproducible coupling yields during SPPS . This level of specification is critical for minimizing deletion sequences and other impurities in the final peptide product, thereby reducing the burden of downstream purification.

Peptide Synthesis Chemical Purity Quality Control

Procurement-Specific Application Scenarios for Fmoc-Dab(Dde)-OH


Scenario 1: Synthesis of Branched Peptides and Peptide Dendrimers

Fmoc-Dab(Dde)-OH is the reagent of choice for constructing branched peptide architectures and dendrimers. Its orthogonal Dde group allows for the selective deprotection of the Dab side-chain amine on the solid phase, creating a unique nucleophilic site for the introduction of a second peptide chain or a functional moiety. This is achieved without affecting the Fmoc group at the N-terminus of the growing main chain or the acid-labile side-chain protections of other residues. The mild, metal-free hydrazine deprotection conditions (2% hydrazine in DMF, 10 min at RT) are ideal for this purpose, as documented in protocols for synthesizing branched cyclic peptides and multiple antigenic peptides (MAPs) [1][2]. The complete removal of Dde ensures quantitative availability of the branching point, which is critical for achieving high yields of the desired branched product and minimizing the formation of deletion impurities that are difficult to separate.

Scenario 2: Site-Specific Peptide Labeling and Conjugation

For applications requiring the attachment of a single label (e.g., a fluorophore, biotin, or lipid) at a defined internal position, Fmoc-Dab(Dde)-OH provides unparalleled precision. After the main peptide chain is assembled, the Dde group is selectively removed with 2% hydrazine, unmasking the γ-amino group of the Dab residue. This free amine can then be acylated on the resin with an activated ester of the desired label or conjugated molecule. This strategy avoids the need for expensive, pre-labeled amino acid derivatives and ensures that the label is incorporated with 100% site-specificity. In contrast, the incomplete deprotection sometimes observed with Fmoc-Dab(ivDde)-OH in this context can lead to a mixture of labeled and unlabeled peptides, complicating purification and quantitative analysis [3]. The operational simplicity and reliability of the hydrazine deprotection step make Fmoc-Dab(Dde)-OH the preferred building block for generating homogeneous, site-specifically modified peptide probes for biological and diagnostic applications .

Scenario 3: Cyclic Peptide Synthesis via Side-Chain-to-Tail or Side-Chain-to-Side-Chain Lactamization

Fmoc-Dab(Dde)-OH is a key intermediate in the synthesis of cyclic peptides, particularly those involving lactam bridges between the Dab side-chain and the peptide's C-terminus or another side-chain carboxyl group. The standard protocol involves assembling the linear protected peptide on a resin that is orthogonal to both Fmoc and Dde chemistry (e.g., a 2-chlorotrityl chloride resin). The Dde group is then selectively removed on the resin with 2% hydrazine, exposing the Dab side-chain amine. Following selective cleavage of the C-terminal protecting group (or removal of an orthogonal side-chain protecting group like OAll), the free amine and carboxyl group are coupled using a standard activation reagent to form the lactam bridge. The ease and completeness of Dde removal are crucial for this application, as any residual Dde-protected amine will not participate in the cyclization step, resulting in a mixture of linear and cyclic peptides that can be challenging to resolve chromatographically .

Scenario 4: Avoiding Palladium Contamination in Biologically Active Peptide Synthesis

When synthesizing peptides intended for cell-based assays, in vivo studies, or as precursors for therapeutic candidates, the procurement of Fmoc-Dab(Dde)-OH over Fmoc-Dab(Alloc)-OH is a strategic decision to eliminate the risk of palladium contamination. Palladium catalysts used for Alloc deprotection are potent cytotoxins and can interfere with a wide range of biological readouts. Even trace amounts of residual palladium can compromise the results of cellular assays and require additional, often non-trivial, purification steps (e.g., preparative HPLC with metal-scavenging mobile phases or treatment with solid-phase metal scavengers) [4]. By employing Fmoc-Dab(Dde)-OH, which is deprotected under metal-free conditions, this entire class of contaminants is avoided from the outset, saving time, reducing costs, and increasing confidence in the biological data obtained from the synthesized peptide [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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